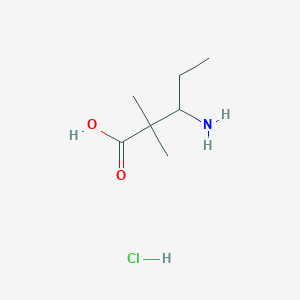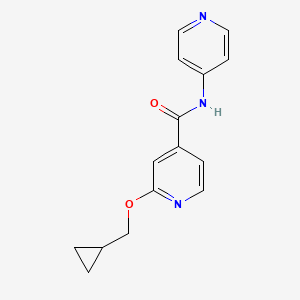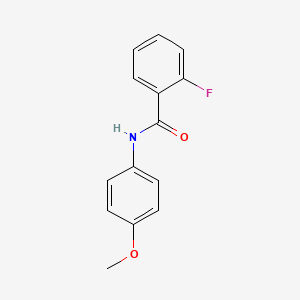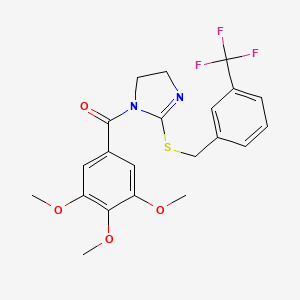
N-(3,5-dimethylphenyl)-3-tosylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Herbicide Development : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar to N-(3,5-dimethylphenyl)-3-tosylpropanamide, has been identified as a herbicide active on annual and perennial grasses. This compound shows potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Soil Transformation Studies : Another research explored the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil. This compound readily transforms in soil, creating products through initial cyclization and subsequent hydrolysis processes. The transformation rate is influenced by soil temperature and type (Yih, Swithenbank, & McRae, 1970).
Anticancer Potential : A study on N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, which are structurally similar, demonstrated moderate to high antibacterial activity and good inhibition of α-glucosidase enzyme. This suggests potential pharmacological applications, including in anticancer treatments (Abbasi et al., 2016).
Neurological Applications : Research on dimethyl sulfoxide, a solvent used in neuroscience, revealed its ability to inhibit glutamate responses in hippocampal neurons. This indicates potential applications in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Synthesis and Characterization : The preparation and characterization of new tosyl derivatives of 2-iodylaniline and 2-iodylphenol were explored, indicating the utility of these compounds in chemical synthesis and analysis (Mailyan et al., 2009).
Chemosensitivity Testing : In gastric cancer research, the MTT chemosensitivity test, using compounds including dimethylphenyl derivatives, was found useful in predicting patient responses to chemotherapy, aiding in drug selection (Nakamura et al., 2006).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with proteins like tyrosine-protein kinase syk . This protein plays a crucial role in immune cell signaling, and its inhibition can lead to various biological effects.
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
Compounds with similar structures have been implicated in the wnt/β-catenin pathway, which regulates a wide range of cellular functions and whose dysregulation is associated with the development of cancer .
Result of Action
Based on its potential interaction with proteins like tyrosine-protein kinase syk, it could potentially modulate immune cell signaling and have effects on cellular proliferation, differentiation, and survival .
Action Environment
The action, efficacy, and stability of N-(3,5-dimethylphenyl)-3-tosylpropanamide can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues. For instance, the compound’s efficacy could be affected by the expression levels and accessibility of its target proteins within different cell types .
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-4-6-17(7-5-13)23(21,22)9-8-18(20)19-16-11-14(2)10-15(3)12-16/h4-7,10-12H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPFJASEFBPNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2874789.png)

![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2874792.png)
![1-[(2-Chloroacetyl)amino]-3-(2,4-dichlorophenyl)urea](/img/structure/B2874793.png)

![N-(3,4-dichlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2874797.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2874798.png)
![1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine](/img/structure/B2874799.png)
![N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2874801.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2874802.png)



![1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2874808.png)